molecular formula C54H75N11O18S B039143 Trh-potentiating peptide CAS No. 122018-91-1

Trh-potentiating peptide

Cat. No.: B039143
CAS No.: 122018-91-1
M. Wt: 1198.3 g/mol
InChI Key: MKFZPNIYKHRJLV-UKESGPLISA-N
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Description

Prepro-thyrotropin releasing hormone (160-169) is a peptide derived from the thyrotropin-releasing hormone prohormone. It plays a significant role in enhancing thyrotropin-releasing hormone-induced thyrotropin secretion. This peptide is a part of the hypothalamo-pituitary-thyroid axis and is involved in the regulation of thyroid-stimulating hormone release .

Scientific Research Applications

Prepro-thyrotropin releasing hormone (160-169) has several scientific research applications:

    Chemistry: Used to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in the hypothalamo-pituitary-thyroid axis and its effects on thyrotropin secretion.

    Medicine: Explored for potential therapeutic applications in thyroid disorders and other endocrine-related conditions.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Prepro-TRH-(160-169) appears to act through a mechanism separate from that of TRH . It has potent endocrinological effects at the level of the genome . In a TRH-responsive pituitary cell line (GH3), prepro-TRH-(160-169) stimulated TSH beta gene promoter activity in a time- and dose-dependent manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of prepro-thyrotropin releasing hormone (160-169) involves the synthesis of the peptide sequence Gln-His-Pro-Gly, which is linked by connecting sequences. The synthetic process typically includes solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of prepro-thyrotropin releasing hormone (160-169) follows similar principles as laboratory synthesis but on a larger scale. High-pressure liquid chromatography and ion-exchange chromatography are employed to purify the peptide. The process ensures the production of high-purity peptides suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Prepro-thyrotropin releasing hormone (160-169) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activities. These modifications help in understanding the structure-activity relationships and the role of specific amino acids in the peptide’s function .

Comparison with Similar Compounds

Similar Compounds

    Prepro-thyrotropin releasing hormone (178-199): Another peptide derived from the thyrotropin-releasing hormone prohormone with similar biological activities.

    Thyrotropin-releasing hormone: The primary hormone involved in stimulating thyrotropin secretion.

Uniqueness

Prepro-thyrotropin releasing hormone (160-169) is unique due to its specific sequence and its ability to enhance thyrotropin-releasing hormone-induced thyrotropin secretion. Unlike other similar peptides, it has a distinct role in modulating the activity of thyrotropin-releasing hormone and its effects on thyroid-stimulating hormone release .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H75N11O18S/c1-27(2)43(52(80)64-44(28(3)68)54(82)83)63-49(77)37(23-42(71)72)59-50(78)39(26-67)62-46(74)34(16-17-41(69)70)57-47(75)35(18-20-84-4)58-48(76)36(22-30-24-56-33-14-9-8-13-31(30)33)60-51(79)40-15-10-19-65(40)53(81)38(61-45(73)32(55)25-66)21-29-11-6-5-7-12-29/h5-9,11-14,24,27-28,32,34-40,43-44,56,66-68H,10,15-23,25-26,55H2,1-4H3,(H,57,75)(H,58,76)(H,59,78)(H,60,79)(H,61,73)(H,62,74)(H,63,77)(H,64,80)(H,69,70)(H,71,72)(H,82,83)/t28-,32+,34+,35+,36+,37+,38+,39+,40+,43+,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFZPNIYKHRJLV-UKESGPLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H75N11O18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153476
Record name Prepro-thyrotropin releasing hormone (160-169)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122018-91-1
Record name Prepro-thyrotropin releasing hormone (160-169)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122018911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prepro-thyrotropin releasing hormone (160-169)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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